
Allylestrenol
Descripción general
Descripción
El alilestrenol es un esteroide sintético con actividad progestacional, estructuralmente relacionado con la progesterona. Se utiliza principalmente para prevenir el trabajo de parto prematuro y controlar los abortos espontáneos recurrentes en mujeres embarazadas . El alilestrenol se comercializa bajo varios nombres comerciales, incluidos Gestanin, Gestanon, Perselin y Turinal .
Métodos De Preparación
La preparación de alilestrenol implica una ruta sintética de cinco pasos que comienza con estr-4-eno-3,17-diona . Los pasos incluyen:
Protección del ditioacetal: del grupo 3-ceto.
Protección del acetal de alcohol dihídrico: del grupo 17-ceto.
Reducción de Birch: para eliminar el 3-tioacetal.
Hidrólisis: para la desprotección de la posición 17.
Reacción de Grignard: para obtener el producto final.
Este método es adecuado para la producción industrial debido a su alto rendimiento, alta selectividad y simplicidad .
Análisis De Reacciones Químicas
El alilestrenol experimenta varias reacciones químicas, que incluyen:
Reducción: el alilestrenol se puede reducir a su alcohol correspondiente.
Oxidación: se puede oxidar para formar cetonas o aldehídos.
Sustitución: El alilestrenol puede sufrir reacciones de sustitución, particularmente en el grupo alilo.
Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el hidruro de litio y aluminio y agentes oxidantes como el permanganato de potasio . Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Medical Uses
1. Prevention of Miscarriage and Premature Labor
Allylestrenol is primarily indicated for the prevention of recurrent and threatened miscarriage. It is also used to prevent premature labor in pregnant women. Although its use is recommended mainly in cases of proven progesterone deficiency, it remains one of the few progestogens employed for these purposes .
2. Treatment of Gynecological Disorders
The compound has been studied for various gynecological conditions, including:
- Amenorrhea : this compound can help restore menstrual cycles in women experiencing amenorrhea.
- Irregular Menstruation : It has shown efficacy in regulating menstrual cycles.
- Premenstrual Syndrome (PMS) : Studies indicate that this compound can alleviate symptoms associated with PMS, such as irritability and pain .
3. Benign Prostatic Hyperplasia (BPH)
In Japan, this compound is utilized at high dosages (up to 100 mg/day) for treating BPH in men. It has been effective in managing symptoms associated with this condition, although its application outside Japan remains limited .
4. Assisted Reproductive Techniques (ART)
Recent studies have highlighted this compound's role in luteal phase support during ART. Compared to dydrogesterone, this compound significantly reduced the rate of biochemical pregnancies and multiple gestations, indicating its potential for improving pregnancy outcomes in assisted reproductive settings .
Pharmacodynamics and Mechanism of Action
This compound functions by mimicking the effects of natural progesterone. It binds to progesterone receptors, leading to changes in gene expression that support pregnancy maintenance and uterine preparation for implantation . Its pharmacological profile allows it to exert effects on various target tissues involved in reproductive health.
Efficacy Comparison in Assisted Reproductive Techniques
Variable | Dydrogesterone (N = 989) | This compound (N = 989) | P-value |
---|---|---|---|
Clinical Pregnancy | 526 (53.2%) | 529 (53.5%) | 0.928 |
Non-pregnancy | 346 (35.0%) | 397 (40.1%) | 0.020* |
Biochemical Pregnancy | 117 (11.8%) | 63 (6.4%) | < 0.001* |
Live Birth | 422 (42.67%) | 416 (42.06%) | 0.820 |
Abortion | 34 (3.44%) | 36 (3.64%) | 0.903 |
Embryonic Demise | 55 (5.56%) | 59 (5.97%) | 0.772 |
Ectopic Pregnancy (%) | 5 (0.5%) | 9 (0.9%) | 0.284 |
*Significant at P < 0.05.
Case Studies
Case Study on Efficacy in Threatened Premature Labor
A study evaluated the combined use of this compound and ritodrine for managing threatened premature labor (TPL). Results indicated significant reductions in inflammatory markers IL-17, IL-10, and IL-6, along with improved neonatal outcomes compared to control groups . The treatment group exhibited prolonged gestational weeks and lower rates of postpartum complications.
Case Study on Gynecological Disorders
A clinical trial assessed this compound's effectiveness in treating premenstrual syndrome among female students, reporting a marked decrease in symptoms such as irritability and pain after treatment . The positive effects persisted for up to one year post-treatment.
Mecanismo De Acción
El alilestrenol ejerce sus efectos uniéndose a los receptores de progesterona en las células diana, incluido el tracto reproductivo femenino, la glándula mamaria, el hipotálamo y la hipófisis . Una vez unido, ralentiza la liberación de la hormona liberadora de gonadotropinas (GnRH) del hipotálamo y atenúa el pico preovulatorio de la hormona luteinizante (LH) . Este mecanismo ayuda a mantener el embarazo y prevenir el trabajo de parto prematuro .
Comparación Con Compuestos Similares
El alilestrenol es similar a otras progestinas como la didrogesterona y la altrenogest . es único debido a su estructura específica, que le da un mecanismo de acción distinto y menos efectos secundarios . Compuestos similares incluyen:
Didrogesterona: Otra progestina utilizada para el apoyo de la fase lútea en técnicas de reproducción asistida.
Altrenogest: Un derivado de la 17α-aliltestosterona utilizado en medicina veterinaria.
Norethandrolona: Un esteroide anabólico-androgénico sintético similar en estructura al alilestrenol.
La singularidad del alilestrenol radica en su capacidad para reducir las tasas de embarazo bioquímico y mejorar la receptividad endometrial en comparación con otras progestinas .
Actividad Biológica
Allylestrenol, a synthetic progestogen, is primarily known for its role in reproductive health and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, binding affinities, clinical applications, and relevant case studies.
This compound acts as an agonist of the progesterone receptor (PR) , which is crucial for various physiological processes related to pregnancy and menstrual cycle regulation. It exhibits a significantly lower affinity for other steroid hormone receptors, such as the androgen receptor (AR) and estrogen receptor (ER), which suggests a selective mechanism of action primarily through the PR.
- Binding Affinities :
- PR: Less than 2% of the affinity of natural progesterone.
- AR: Less than 0.2% of testosterone affinity.
- ER: Less than 0.2% of estradiol affinity.
These low affinities indicate that this compound may have minimal androgenic or estrogenic side effects compared to other progestins like norethisterone or medroxyprogesterone acetate .
Pharmacokinetics
This compound demonstrates considerable plasma protein binding and is metabolized in the liver. Its pharmacokinetic profile includes:
- Peak Plasma Levels : Achieved within 2 to 4 hours post-administration.
- Half-Life : Reported as "several hours" with a significant first-pass metabolism effect.
- Metabolites : The active metabolite is 17α-allyl-19-nortestosterone (3-ketothis compound), which retains some biological activity .
Clinical Applications
This compound has been used in various clinical scenarios:
- Threatened Abortion : It has shown efficacy in preventing miscarriage when combined with other agents like ritodrine .
- Intrauterine Growth Restriction : Studies indicate its role in improving outcomes in pregnancies affected by growth restrictions .
- Benign Prostatic Hyperplasia (BPH) : Research suggests it may help manage symptoms by exerting antigonadotropic effects, thereby reducing androgen levels and prostate gland growth .
Case Studies and Research Findings
Several studies have evaluated the effectiveness and safety profile of this compound:
-
Efficacy in Threatened Premature Labor :
- A study involving 206 participants compared treatment outcomes between control and research groups. Significant reductions in inflammatory markers (IL-17, IL-10, IL-6) were observed post-treatment with this compound.
- Table I: Inflammatory Markers Before and After Treatment
Marker Control Group (n=100) Research Group (n=106) t P-value IL-17 37.25±8.67 38.47±8.47 1.021 0.308 After 29.68±7.38 22.51±6.68 7.318 <0.001 IL-10 56.67±12.45 57.58±13.22 0.620 0.536 After 46.62±12.84 32.74±12.65 7.814 <0.001 IL-6 58.24±12.65 57.09±13.49 0.630 0.529 After 45.25±11.68 34.68±12.55 6.248 <0.001 - Effects on Blood Lipids :
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O/c1-3-12-21(22)14-11-19-18-9-8-15-6-4-5-7-16(15)17(18)10-13-20(19,21)2/h3,6,16-19,22H,1,4-5,7-14H2,2H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXHVCQZZJYMCF-XUDSTZEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(CC=C)O)CCC4=CCCCC34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC=C)O)CCC4=CCCC[C@H]34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022574 | |
Record name | Allylestrenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Allylestrenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.58e-04 g/L | |
Record name | Allylestrenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Allylestrenol is similar in structure and function to progesterone. Progesterone shares the pharmacological actions of the progestins. Progesterone binds to the progesterone and estrogen receptors. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Once bound to the receptor, progestins like Progesterone will slow the frequency of release of gonadotropin releasing hormone (GnRH) from the hypothalamus and blunt the pre-ovulatory LH (luteinizing hormone) surge. In women who have adequate endogenous estrogen, progesterone transforms a proliferative endometrium into a secretory one. Progesterone is essential for the development of decidual tissue and is necessary to increase endometrial receptivity for implantation of an embryo. Once an embryo has been implanted, progesterone acts to maintain the pregnancy. Progesterone also stimulates the growth of mammary alveolar tissue and relaxes uterine smooth muscle. It has little estrogenic and androgenic activity. | |
Record name | Allylestrenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01431 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
432-60-0 | |
Record name | Allylestrenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=432-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allylestrenol [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allylestrenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01431 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | allylestrenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Allylestrenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allylestrenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYLESTRENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I47VB5DZ8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Allylestrenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
80 °C | |
Record name | Allylestrenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01431 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Allylestrenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.